molecular formula C21H26N2O2S B6541132 N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N'-(2,4,6-trimethylphenyl)ethanediamide CAS No. 1060193-86-3

N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N'-(2,4,6-trimethylphenyl)ethanediamide

Cat. No. B6541132
CAS RN: 1060193-86-3
M. Wt: 370.5 g/mol
InChI Key: QQKOLHQNYPMTTK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a thiophene ring, a cyclopentyl ring, and an ethanediamide group. Thiophene is a five-membered heterocyclic compound with one sulfur atom . Cyclopentyl is a cycloalkane with a five-membered ring . Ethanediamide, also known as urea, is an organic compound with the formula (NH2)2CO .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The thiophene ring would contribute to the aromaticity of the molecule . The cyclopentyl ring would add a degree of steric hindrance . The ethanediamide group would likely participate in hydrogen bonding .


Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions . The specific reactions that this compound would undergo would depend on the conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiophene derivatives generally have low melting points and are soluble in most organic solvents .

Mechanism of Action

The mechanism of action of N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N'-(2,4,6-trimethylphenyl)ethanediamide is not yet fully understood. However, it is believed to be involved in the formation of covalent bonds between molecules, as well as in the formation of hydrogen bonds. It is also believed to be involved in the formation of ionic bonds between molecules. In addition, it is believed to be involved in the formation of van der Waals forces between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have a variety of effects on cells, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of angiogenesis, and the inhibition of cell motility. In addition, it has been shown to have an effect on the expression of certain genes, as well as on the expression of certain proteins.

Advantages and Limitations for Lab Experiments

The advantages of using N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N'-(2,4,6-trimethylphenyl)ethanediamide in laboratory experiments include its low cost and its ability to catalyze a wide range of reactions. In addition, it is relatively easy to synthesize and can be used in a variety of applications. However, the use of this compound in laboratory experiments can also have some limitations. For example, it can be toxic to cells and can cause unwanted side effects. In addition, it can be difficult to control the concentration of this compound in a reaction, which can lead to inconsistent results.

Future Directions

The potential future directions for N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N'-(2,4,6-trimethylphenyl)ethanediamide research include further studies on its biochemical and physiological effects, as well as its potential applications in drug discovery and development. In addition, further research could be conducted on its mechanism of action and its ability to catalyze a wide range of reactions. Furthermore, further research could be conducted on its potential applications in the synthesis of polymers and other materials. Finally, further research could be conducted to explore its potential use as a stabilizing agent for the production of polymers and as a surfactant for the production of nanoparticles.

Synthesis Methods

N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N'-(2,4,6-trimethylphenyl)ethanediamide can be synthesized by reacting thiophene with cyclopentylmethyl bromide and trimethylphenyl bromide in the presence of an acid catalyst. The reaction is typically carried out at a temperature of between 80-100°C, and the reaction time is usually between 1-3 hours. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N'-(2,4,6-trimethylphenyl)ethanediamide has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of peptides, polymers and other compounds. In addition, it has been used as a catalyst for the synthesis of polymers and as an inhibitor for the production of polymers. It has also been used as a stabilizing agent for the production of polymers and as a surfactant for the production of nanoparticles. Furthermore, this compound has been used as a ligand for the preparation of metal complexes and as a reactant for the synthesis of organometallic compounds.

properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopentyl)methyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-14-11-15(2)18(16(3)12-14)23-20(25)19(24)22-13-21(8-4-5-9-21)17-7-6-10-26-17/h6-7,10-12H,4-5,8-9,13H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKOLHQNYPMTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2(CCCC2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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